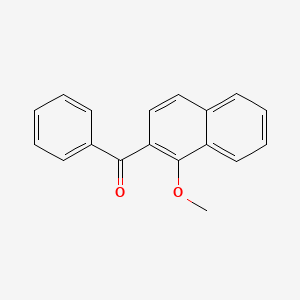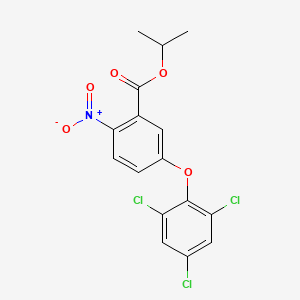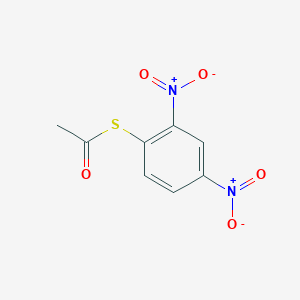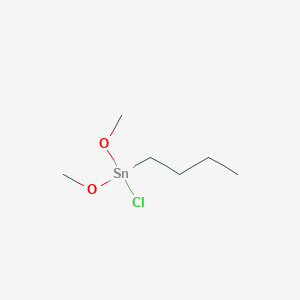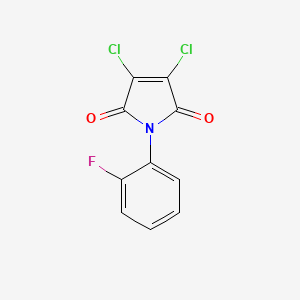
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-fluoroaniline with maleic anhydride in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process involves multiple steps, including the formation of an intermediate compound, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
科学的研究の応用
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the fluorine atom present in 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione.
2-Fluoro-1H-pyrrole-2,5-dione: Lacks the chlorine atoms present in this compound.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties that differentiate it from similar compounds. These properties may include altered reactivity, stability, and potential biological activities.
特性
CAS番号 |
41621-25-4 |
|---|---|
分子式 |
C10H4Cl2FNO2 |
分子量 |
260.04 g/mol |
IUPAC名 |
3,4-dichloro-1-(2-fluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-4-2-1-3-5(6)13/h1-4H |
InChIキー |
YNDDOOKQQGEOFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



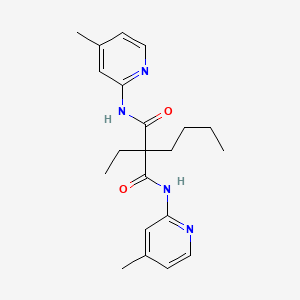
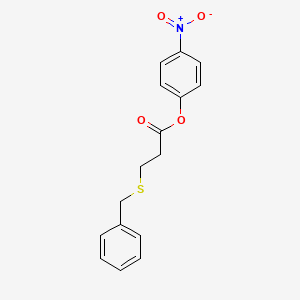
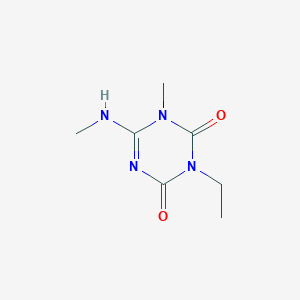
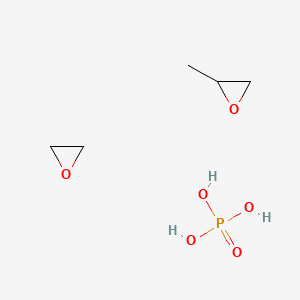
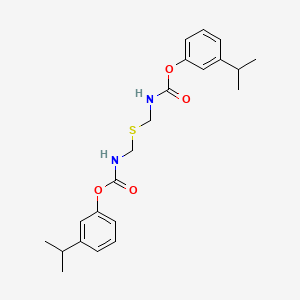
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
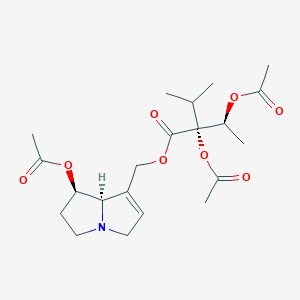
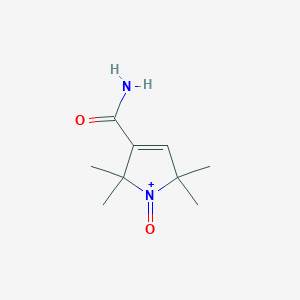
phosphane](/img/structure/B14661839.png)
